![molecular formula C15H16N2O2 B5329960 2-(4-methylphenoxy)-N-4-pyridinylpropanamide](/img/structure/B5329960.png)
2-(4-methylphenoxy)-N-4-pyridinylpropanamide
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Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-methylphenoxy)-N-4-pyridinylpropanamide often involves complex reactions including but not limited to condensation, hydrogenation, and functionalization of pyridine and phenol derivatives. For instance, similar compounds have been synthesized through reactions such as the Petasis reaction, demonstrating the versatility and complexity of synthetic routes available for these molecules (Ulaş, 2021).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(4-methylphenoxy)-N-4-pyridinylpropanamide has been characterized using various spectroscopic and crystallographic techniques. These studies reveal intricate details about the molecule's geometry, intermolecular interactions, and crystalline form. For example, crystal structure analyses have identified specific hydrogen bonding patterns that contribute to the stability and conformation of the molecule in solid state (Shi‐Wei Wang & Wenrui He, 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 2-(4-methylphenoxy)-N-4-pyridinylpropanamide often showcase their reactivity towards various reagents, highlighting the functional groups' reactivities. These reactions can lead to a wide range of products, demonstrating the compound's versatility in chemical synthesis and modifications. The detailed reaction mechanisms and conditions are critical for understanding the compound's chemical behavior (Zhu et al., 2003).
Physical Properties Analysis
The physical properties of compounds like 2-(4-methylphenoxy)-N-4-pyridinylpropanamide, including melting point, solubility, and crystal structure, are essential for their application in various scientific areas. These properties are influenced by the molecular structure and can significantly affect the compound's utility in research and development (Kose & McKee, 2011).
Mechanism of Action
Target of Action
Similar compounds, such as phenoxy herbicides, are known to target the carotenoid biosynthesis pathway . They interact with phytoene desaturase, an enzyme involved in the synthesis of carotenoids .
Mode of Action
Compounds that inhibit carotenoid synthesis, like some phenoxy herbicides, prevent the formation of enough carotenoids to ensure efficient photoprotection . This leads to the degradation of chlorophyll, depending on the intensity of illumination .
Biochemical Pathways
The compound likely affects the carotenoid biosynthesis pathway. Carotenoids are essential components for the assembly of the photosynthetic apparatus of green plants . Inhibition of this pathway can lead to the decline of photosynthetic activity .
Pharmacokinetics
A related compound, 2-(4-methylphenoxy)-n-(1h-pyrazol-3-yl)-n-(2-thienylmethyl)acetamide, is known to undergo rapid oxidative metabolism .
Result of Action
The inhibition of carotenoid synthesis can lead to the degradation of chlorophyll and the decline of photosynthetic activity .
Action Environment
The herbicidal activity of similar compounds has been tested under greenhouse conditions .
properties
IUPAC Name |
2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-3-5-14(6-4-11)19-12(2)15(18)17-13-7-9-16-10-8-13/h3-10,12H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJRZTHDHINHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330186 |
Source
|
Record name | 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200335 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
878699-77-5 |
Source
|
Record name | 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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